molecular formula C13H11FO2 B6373151 2-Fluoro-5-(3-methoxyphenyl)phenol CAS No. 1262001-85-3

2-Fluoro-5-(3-methoxyphenyl)phenol

Cat. No.: B6373151
CAS No.: 1262001-85-3
M. Wt: 218.22 g/mol
InChI Key: VFFMCXXMCCHELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(3-methoxyphenyl)phenol is a fluorinated phenolic compound featuring a fluorine atom at the ortho-position (C2) and a 3-methoxyphenyl substituent at the para-position (C5) of the phenol ring. This compound is of interest in medicinal and agrochemical research due to the versatility of fluorinated phenols in modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-fluoro-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFMCXXMCCHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684153
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-85-3
Record name [1,1′-Biphenyl]-3-ol, 4-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 2-fluoro-5-nitrophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired product. The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines .

Scientific Research Applications

2-Fluoro-5-(3-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Electronic Features

Fluorinated phenolic compounds vary significantly in biological and physicochemical properties depending on substituent type, position, and core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Electronic Effects Key Applications
2-Fluoro-5-(3-methoxyphenyl)phenol Phenol 2-F, 5-(3-MeOPh) Electron-rich (MeO donates electrons) Intermediate for drug design
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol Pyridin-3-ol 2-F, 5-CF₃ Electron-poor (CF₃ withdraws electrons) Antileishmanial agent
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 2-F, 5-(4-FPh) Moderate electron-withdrawing (F) Biological precursor
2-Fluoro-5-(trifluoromethyl)phenol Phenol 2-F, 5-CF₃ Highly electron-deficient Agrochemical metabolite
2-Fluoro-5-methoxybenzoic acid Benzoic acid 2-F, 5-MeO Acidic (carboxylic group dominates) Solubility studies
Key Observations:
  • Electron-Donating vs. In contrast, trifluoromethyl (-CF₃) or pyridine cores create electron-deficient systems, favoring electrophilic interactions .
  • Lipophilicity: Trifluoromethyl substituents (e.g., in 2-Fluoro-5-(trifluoromethyl)phenol) significantly increase lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. Methoxy groups offer a balance, moderately enhancing solubility while retaining some lipophilicity .
Antiparasitic Activity
  • 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol : Demonstrated submicromolar activity against Leishmania spp. due to strong electron-withdrawing effects enhancing target binding .
  • This compound: While direct biological data are unavailable, analogs with methoxy groups are often explored for antimicrobial properties due to improved solubility and metabolic stability compared to CF₃ derivatives.
Agrochemical Metabolites
  • 2-Fluoro-5-[(4-fluorophenyl)...]phenol derivatives: Identified as stable metabolites of flusilazole, highlighting the role of fluorine in resisting oxidative degradation . The methoxy group in the target compound may undergo demethylation, altering metabolic pathways.

Physicochemical Properties

Table 2: Property Comparison
Property This compound 2-Fluoro-5-(trifluoromethyl)phenol 2-Fluoro-5-methoxybenzoic acid
logP ~2.8 (estimated) ~3.5 ~1.9 (due to -COOH)
pKa ~8.5 (phenolic OH) ~7.2 (more acidic due to CF₃) ~2.8 (carboxylic acid)
Thermal Stability Moderate High Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.